L 744832

Description

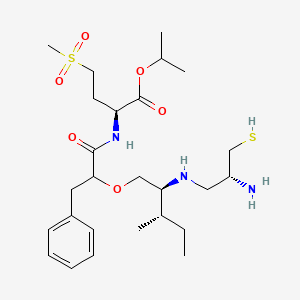

Structure

2D Structure

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOKBMWPBDRDGN-SIPQYZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936228 | |

| Record name | 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160141-09-3 | |

| Record name | L 744832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160141093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-744,832: An In-Depth Technical Guide to its Mechanism of Action on Farnesyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-744,832 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By preventing the farnesylation of target proteins, L-744,832 disrupts their proper localization and function, leading to the inhibition of critical signaling pathways that govern cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of L-744,832, with a focus on its effects on farnesyltransferase, the Ras signaling pathway, and other associated cellular processes. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

Protein farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif, is a crucial post-translational modification for the biological activity of numerous proteins. Farnesyltransferase (FTase) catalyzes this reaction, enabling the membrane association of key signaling molecules, most notably the Ras proteins (H-Ras, N-Ras, and K-Ras). Oncogenic mutations in Ras are prevalent in a significant percentage of human cancers, making FTase an attractive target for anticancer drug development.

L-744,832 is a peptidomimetic farnesyltransferase inhibitor (FTI) that has been extensively studied for its anti-tumor properties. It effectively inhibits the farnesylation of H-Ras and N-Ras, leading to their mislocalization from the plasma membrane and subsequent inactivation of downstream signaling cascades. Notably, the anti-proliferative effects of L-744,832 are not solely dependent on the Ras mutation status of cancer cells, suggesting that other farnesylated proteins are also important targets.

Mechanism of Action on Farnesyltransferase

This inhibition is selective for certain Ras isoforms. L-744,832 effectively prevents the farnesylation of H-Ras and N-Ras. However, K-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I), rendering it less sensitive to farnesyltransferase inhibitors.[1]

The inhibition of farnesyltransferase by L-744,832 leads to the accumulation of unprocessed, cytosolic forms of target proteins, such as H-Ras and N-Ras. This prevents their association with the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effector proteins.

Quantitative Data: Cellular Potency of L-744,832

The anti-proliferative activity of L-744,832 has been evaluated in various cancer cell lines, with IC50 values for cell growth inhibition typically in the low micromolar range. The sensitivity to L-744,832 can vary between different cell lines and does not always correlate with the K-Ras mutation status.

| Cell Line | K-Ras Mutation Status | Cell Growth Inhibition IC50 (µM) | Citation(s) |

| Panc-1 | G12D | 1.3 | [1] |

| Capan-2 | G12V | 2.1 | [1] |

| BxPC-3 | Wild-type | Moderately effective | [1] |

| AsPC-1 | G12D | 14.3 | [2] |

| CFPAC-1 | G12V | > 50 | [1][2] |

Impact on Cellular Signaling Pathways

The primary consequence of farnesyltransferase inhibition by L-744,832 is the disruption of the Ras signaling cascade. By preventing the membrane localization of Ras proteins, L-744,832 effectively blocks the activation of downstream effector pathways, including the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival.

Beyond the Ras pathway, L-744,832 has been shown to affect other signaling networks:

-

TGF-β Signaling: L-744,832 can restore the expression of the TGF-β type II receptor (RII), enhancing sensitivity to TGF-β-mediated growth inhibition and apoptosis.[2]

-

RhoB Signaling: Farnesyltransferase inhibition leads to a shift in the prenylation of RhoB. The farnesylated form of RhoB decreases, while the geranylgeranylated form increases.[3] Geranylgeranylated RhoB has been implicated in the suppression of tumor cell growth.[3]

-

Cell Cycle Regulation: L-744,832 induces a G2/M cell cycle arrest in sensitive cell lines.[2][4] This effect may be linked to the inhibition of farnesylation of centromeric proteins like CENP-E and CENP-F.

Signaling Pathway Diagrams

References

L-744,832: A Potent and Selective Farnesyltransferase Inhibitor for Oncogenic Ras Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-744,832 is a potent, cell-permeable, thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1] This enzyme catalyzes the addition of a farnesyl group to the C-terminal cysteine residue of various proteins, a critical post-translational modification for their proper subcellular localization and function. Notably, the Ras family of small GTPases, which are pivotal in cell proliferation, differentiation, and survival, are dependent on farnesylation for their membrane association and subsequent activation of downstream signaling cascades.[2] Given that mutations in Ras genes are prevalent in a significant percentage of human cancers, FTase has emerged as a compelling therapeutic target. L-744,832 has been extensively characterized in preclinical cancer models, demonstrating dose-dependent growth inhibition in a variety of cancer cell lines.[1] This technical guide provides a comprehensive overview of L-744,832, detailing its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the relevant biological pathways.

Mechanism of Action and Selectivity

L-744,832 exerts its anti-tumor effects by directly inhibiting the farnesyltransferase enzyme, thereby preventing the farnesylation of key signaling proteins. This inhibition blocks the initial and rate-limiting step in the post-translational modification of proteins containing a C-terminal CaaX motif. The primary target of this inhibition is the Ras signaling pathway. By preventing the farnesylation of Ras proteins, L-744,832 inhibits their localization to the plasma membrane, a prerequisite for their activation and the subsequent engagement of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and survival.[2]

Interestingly, the anti-tumor effects of L-744,832 are not strictly dependent on the Ras mutation status of the cancer cells, suggesting that other farnesylated proteins are also important targets.[1] L-744,832 has been shown to effectively inhibit the farnesylation of H-Ras and N-Ras; however, it has little effect on K-Ras processing.[3] This is because K-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited. Despite this, L-744,832 has demonstrated efficacy in K-Ras mutant cell lines, indicating that its anti-proliferative and pro-apoptotic effects may be mediated by the inhibition of other farnesylated proteins beyond K-Ras.[2]

Beyond its direct impact on Ras signaling, L-744,832 has been shown to enhance the radiosensitivity of cancer cells by restoring TGF-β signaling.[3] This is achieved through the epigenetic reprogramming of the TGF-β type II receptor (RII) expression.[3]

Quantitative Data

The efficacy of L-744,832 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic Inhibition | |||

| FTase IC50 | Not available | [1] | |

| Cell Growth Inhibition | |||

| Panc-1 (K-Ras G12D) | 1.3 µM | Human Pancreatic | [1][2] |

| Capan-2 (K-Ras G12V) | 2.1 µM | Human Pancreatic | [1][2] |

| BxPC-3 (Wild-type K-Ras) | Moderately effective | Human Pancreatic | [1] |

| Cfpac-1 (K-Ras G12V) | >50 µM | Human Pancreatic | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of L-744,832, the following diagrams have been generated using the DOT language.

Experimental Protocols

Farnesyltransferase Enzymatic Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of L-744,832 against the farnesyltransferase enzyme.

-

Principle: The assay measures the transfer of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate ([³H]-FPP) to a protein substrate, such as H-Ras. The amount of radioactivity incorporated into the protein is quantified to determine enzyme activity.

-

Materials:

-

Purified recombinant farnesyltransferase

-

Purified recombinant H-Ras protein

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

L-744,832

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified FTase, and H-Ras protein.

-

Add varying concentrations of L-744,832 to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [³H]-FPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS-containing buffer).

-

Separate the [³H]-farnesylated H-Ras from the unincorporated [³H]-FPP using a method such as filter binding or SDS-PAGE followed by autoradiography.

-

Quantify the radioactivity associated with the H-Ras protein using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of L-744,832 and determine the IC50 value.

-

Cell Proliferation Assay (Anchorage-Dependent Growth)

This protocol describes how to assess the effect of L-744,832 on the proliferation of adherent cancer cells.[2]

-

Principle: Cells are seeded in multi-well plates and treated with the compound. The number of viable cells is determined at different time points to assess the growth inhibitory effect.

-

Materials:

-

Cancer cell lines (e.g., Panc-1, Capan-2)

-

Complete cell culture medium

-

L-744,832

-

Trypsin-EDTA

-

Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)

-

Multi-well plates (e.g., 6-well or 96-well)

-

-

Procedure:

-

Seed cells at a predetermined density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of L-744,832 or vehicle control (e.g., DMSO).

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

At each time point, harvest the cells by trypsinization.

-

Determine the number of viable cells using a cell counting method.

-

Plot the cell number against the concentration of L-744,832 to generate a dose-response curve and calculate the IC50 for growth inhibition.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in cells treated with L-744,832 using flow cytometry.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

L-744,832

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with L-744,832 or vehicle control for the desired duration.

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in L-744,832-treated cells using Annexin V and a viability dye.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. A viability dye (e.g., propidium iodide or 7-AAD) is used to distinguish between early apoptotic (Annexin V positive, viability dye negative), late apoptotic/necrotic (Annexin V positive, viability dye positive), and live cells (both negative).

-

Materials:

-

Cancer cell lines

-

L-744,832

-

Annexin V conjugated to a fluorochrome (e.g., FITC, APC)

-

Viability dye (e.g., Propidium Iodide)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with L-744,832 or vehicle control to induce apoptosis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add the fluorochrome-conjugated Annexin V and the viability dye to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells promptly by flow cytometry.

-

Use the fluorescence signals to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of L-744,832 in a mouse xenograft model.[1]

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess efficacy.

-

Materials:

-

Human cancer cell line known to be sensitive to L-744,832

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

L-744,832 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer L-744,832 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of L-744,832.

-

Conclusion

L-744,832 is a well-characterized and selective inhibitor of farnesyltransferase with demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, particularly those of pancreatic origin. Its ability to inhibit the farnesylation of H-Ras and N-Ras, leading to the disruption of the oncogenic Ras signaling pathway, forms the primary basis of its anti-tumor effects. Furthermore, its capacity to modulate other signaling pathways, such as TGF-β, and its synergistic effects with other anti-cancer agents highlight its potential as a therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of farnesyltransferase inhibitors in oncology. Further investigation into the precise in vitro enzymatic potency of L-744,832 and its broader effects on the cellular farnesylome will continue to refine our understanding of this important class of inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

L-744,832 and Its Impact on Ras Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-744,832 is a potent and specific inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins and other farnesylated proteins. By preventing the farnesylation of Ras, L-744,832 disrupts its localization to the plasma membrane, thereby abrogating its signaling functions. This guide provides an in-depth technical overview of the biological effects of L-744,832 on Ras signaling, with a focus on its mechanism of action, quantitative efficacy, and impact on downstream cellular processes. Detailed experimental protocols and visual representations of the signaling pathways and experimental workflows are provided to support further research and drug development efforts in this area.

Introduction to L-744,832

L-744,832 is a peptidomimetic small molecule that acts as a competitive inhibitor of farnesyltransferase with respect to farnesyl pyrophosphate. Its inhibitory action is highly specific for FTase, with less activity against the related enzyme geranylgeranyltransferase I (GGTase-I). The primary therapeutic rationale for the development of L-744,832 and other FTase inhibitors (FTIs) was to target cancers driven by mutations in Ras genes (KRAS, HRAS, NRAS), which are prevalent in a significant proportion of human tumors.

Chemical Structure of L-744,832

L-744,832 Induced Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-744,832 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of a variety of cellular proteins, most notably members of the Ras superfamily of small GTPases. By preventing the farnesylation of these proteins, L-744,832 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways critical for cell growth, proliferation, and survival. This guide provides an in-depth overview of the apoptotic pathways induced by L-744,832, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks involved.

Mechanism of Action: Inducing Apoptosis Through Signal Pathway Modulation

L-744,832 induces apoptosis in cancer cells primarily by inhibiting the farnesylation of key signaling proteins, which leads to the suppression of pro-survival pathways and the activation of pro-apoptotic cascades. The effects of L-744,832 are not solely dependent on the mutational status of K-Ras, indicating that other farnesylated proteins are also critical targets.

Inhibition of Pro-Survival Signaling

L-744,832 has been shown to inactivate several critical pro-survival signaling pathways:

-

Ras/ERK Pathway: By preventing the farnesylation of Ras proteins (H-Ras and N-Ras, but not K-Ras which can be alternatively prenylated), L-744,832 inhibits the activation of the downstream MAPK/ERK signaling cascade. This pathway is crucial for promoting cell proliferation and survival.

-

PI3K/Akt Pathway: L-744,832 treatment leads to the inactivation of Akt, a central kinase in a major survival pathway that promotes cell growth and inhibits apoptosis.

-

STAT3 Signaling: In some cancer types, such as multiple myeloma, L-744,832 can inactivate Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of anti-apoptotic genes.[1][2]

Activation of Pro-Apoptotic Signaling

Concurrently with the inhibition of survival signals, L-744,832 activates pro-apoptotic pathways:

-

JNK Pathway: L-744,832 treatment leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family that is activated in response to cellular stress and can promote apoptosis.[1][2]

-

Mitochondrial Pathway: The modulation of survival and stress pathways culminates in the induction of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by mitochondrial membrane depolarization, the release of cytochrome c and Smac/DIABLO from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade.

-

Caspase Activation: L-744,832 induces the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), which are the central executioners of apoptosis, cleaving a multitude of cellular substrates to orchestrate cell death.

Quantitative Data

The following tables summarize the quantitative data on the effects of L-744,832 on cancer cell lines.

Table 1: IC50 Values for L-744,832 in Pancreatic Cancer Cell Lines

| Cell Line | K-Ras Status | IC50 (µM) |

| Panc-1 | Mutant | 1.3[3] |

| Capan-2 | Mutant | 2.1[3] |

| Bxpc-3 | Wild-type | Moderately effective[3] |

| Cfpac-1 | Mutant | >50[3] |

| Aspc-1 | Mutant | Moderately effective |

Table 2: Apoptosis Induction by L-744,832 in Pancreatic Cancer Cell Lines

| Cell Line | Treatment | % TUNEL-positive cells |

| Panc-1 | 10 µM L-744,832 for 72h | >30% |

| Capan-2 | 10 µM L-744,832 for 72h | >30% |

| Cfpac-1 | 10 µM L-744,832 for 72h | <10% |

Data is presented as a fraction of TUNEL-positive cells following treatment.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by L-744,832 and a typical experimental workflow for studying its apoptotic effects.

Caption: L-744,832 induced apoptosis signaling pathway.

Caption: Experimental workflow for studying L-744,832 induced apoptosis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human pancreatic cancer cell lines (e.g., Panc-1, Capan-2) or multiple myeloma cell lines (e.g., U266, RPMI 8226) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

L-744,832 Treatment: L-744,832 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1-20 µM). Cells are treated for various time points (e.g., 24, 48, 72 hours) depending on the specific assay.

Western Blot Analysis

This method is used to detect changes in the expression and activation state of key signaling proteins.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imaging system.

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Preparation:

-

Harvest cells after treatment, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add FITC-conjugated Annexin V (e.g., 5 µL per 100 µL of cell suspension) and propidium iodide (PI) (e.g., 5 µL of a 50 µg/mL solution).

-

Incubate the cells in the dark for 15 minutes at room temperature.[4][5]

-

-

Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

Cells are categorized as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases like caspase-3.

-

Lysate Preparation:

-

Prepare cell lysates as described for Western blotting, using a lysis buffer compatible with the caspase activity assay kit.

-

-

Assay Procedure (Fluorometric):

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50 µg) to each well.

-

Add a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

The fluorescence intensity is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to untreated control cells.

-

Conclusion

L-744,832 represents a class of anti-cancer agents that effectively induce apoptosis in various cancer cell types. Its mechanism of action involves the dual modulation of critical signaling pathways: the inhibition of pro-survival signals downstream of farnesylated proteins and the activation of pro-apoptotic stress pathways. This culminates in the activation of the mitochondrial-mediated apoptotic cascade. The detailed understanding of these pathways and the methodologies to study them are crucial for the continued development and optimization of farnesyltransferase inhibitors as cancer therapeutics.

References

- 1. The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Annexin V Staining Protocol [bdbiosciences.com]

L-744,832: A Technical Examination of its Differential Effects on H-Ras and K-Ras Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-744,832 is a potent farnesyltransferase inhibitor (FTI) that has been instrumental in elucidating the complexities of Ras protein processing and signaling. While initially developed with the broad aim of inhibiting oncogenic Ras, extensive research has revealed a significant differential in its efficacy against H-Ras versus K-Ras isoforms. This technical guide provides an in-depth analysis of these differences, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A key finding is that L-744,832 effectively inhibits the farnesylation of H-Ras, leading to its mislocalization and inactivation.[1][2][3] In stark contrast, K-Ras exhibits resistance to L-744,832 due to its ability to undergo alternative prenylation by geranylgeranyltransferase-I, bypassing the farnesyltransferase blockade.[1][4][5] This fundamental difference in post-translational modification plasticity has profound implications for the therapeutic application of FTIs in Ras-driven malignancies.

Quantitative Analysis of L-744,832 Activity

The inhibitory effects of L-744,832 are most commonly quantified by its impact on cancer cell proliferation, typically measured as the half-maximal inhibitory concentration (IC50). The data presented below is derived from studies on human pancreatic ductal adenocarcinoma cell lines, which frequently harbor K-Ras mutations.

| Cell Line | K-Ras Mutation Status | L-744,832 IC50 (µM) | Reference |

| Panc-1 | Mutant | 1.3 | [6] |

| Capan-2 | Mutant | 2.1 | [6] |

| BxPC-3 | Wild-Type | 12.3 | [7] |

| AsPC-1 | Mutant | 14.3 | [7] |

| CFPAC-1 | Mutant | >50 | [6][7] |

| MIA PaCa-2 | Mutant | Not specified, but sensitive | [7][8] |

Interpretation of Data:

The sensitivity of pancreatic cancer cell lines to L-744,832 does not directly correlate with the presence of a K-Ras mutation.[6] For instance, the BxPC-3 cell line, which has wild-type K-Ras, shows moderate sensitivity. This suggests that the anti-proliferative effects of L-744,832 in these cells may be mediated by the inhibition of other farnesylated proteins, not just K-Ras. The resistance of cell lines like CFPAC-1, despite harboring a K-Ras mutation, underscores the ineffectiveness of L-744,832 in blocking K-Ras processing and function. Biochemical analyses have consistently shown that while L-744,832 inhibits the post-translational modification of H-Ras and N-Ras, it does not affect K-Ras processing.[6][9][10]

Core Signaling Pathways and L-744,832's Mechanism of Action

To understand the differential effects of L-744,832, it is crucial to visualize the post-translational processing pathways of Ras proteins.

Caption: Ras Post-Translational Processing and L-744,832 Inhibition.

The diagram illustrates that all Ras isoforms are primary substrates for farnesyltransferase (FTase). L-744,832 specifically inhibits this enzyme. While this effectively blocks the processing of H-Ras, both K-Ras and N-Ras can be alternatively modified by geranylgeranyltransferase-I (GGTase-I), thus circumventing the inhibitory action of L-744,832 and proceeding to the subsequent processing steps and eventual membrane localization.[4][5]

Key Experimental Protocols

The following are detailed methodologies for two crucial experiments used to evaluate the effects of L-744,832 on Ras processing and cellular transformation.

Western Blot for Ras Processing

This assay is used to visualize the inhibition of Ras farnesylation, which results in a slower-migrating, unprocessed form of the protein on an SDS-PAGE gel.

Caption: Experimental Workflow for Western Blot Analysis of Ras Processing.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., Panc-1, BxPC-3) and allow them to adhere. Treat cells with varying concentrations of L-744,832 or a vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve the processed (farnesylated) and unprocessed (non-farnesylated) forms of Ras proteins. Unprocessed Ras will migrate more slowly.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for H-Ras or a pan-Ras antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Compare the band shifts between treated and untreated samples. A band shift to a higher molecular weight in L-744,832-treated samples indicates the accumulation of unprocessed Ras.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures a hallmark of cellular transformation: the ability of cells to grow without being attached to a solid surface. FTIs are expected to inhibit this ability in sensitive cell lines.

Protocol:

-

Prepare Base Agar Layer: Mix 2x growth medium with a 1.2% agar solution to a final concentration of 0.6% agar. Pipette 2 ml of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[11][12][13]

-

Prepare Cell-Agar Layer: Trypsinize and count the cells. Prepare a single-cell suspension. Mix the cells with 2x growth medium and a 0.7% agar solution to a final concentration of 0.35% agar and a cell density of 5,000-10,000 cells/ml.[14] L-744,832 at various concentrations should be included in this layer.

-

Plating: Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Feeding: Add 200-300 µl of growth medium (with or without L-744,832) to the top of the agar every 2-3 days to prevent drying.

-

Colony Staining and Counting: After the incubation period, stain the colonies with a solution of 0.005% crystal violet. Count the number of colonies larger than a predefined diameter (e.g., 50 µm) using a microscope.

-

Analysis: Calculate the percentage of colony formation inhibition in L-744,832-treated wells compared to the vehicle control.

Conclusion and Future Directions

The farnesyltransferase inhibitor L-744,832 serves as a critical tool for understanding the nuances of Ras isoform processing. Its potent and selective inhibition of H-Ras farnesylation, contrasted with its ineffectiveness against K-Ras due to alternative prenylation, highlights the challenges in targeting the broader Ras family of oncoproteins. This differential effect has steered drug development efforts towards strategies that can overcome this resistance mechanism, such as the development of dual farnesyltransferase and geranylgeranyltransferase inhibitors or direct K-Ras inhibitors. For researchers and drug development professionals, the lessons learned from L-744,832 underscore the importance of considering isoform-specific biology in the design and application of targeted cancer therapies.

References

- 1. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. kuraoncology.com [kuraoncology.com]

- 4. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anchorage-independent growth assay or Soft Agar assay [protocols.io]

- 12. Anchorage-Independent Growth Assay [whitelabs.org]

- 13. protocols.io [protocols.io]

- 14. artscimedia.case.edu [artscimedia.case.edu]

Foundational Research on the Anti-Tumor Properties of L-744,832: A Technical Guide

Abstract

L-744,832 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous cellular proteins, including the Ras family of oncoproteins.[1] Initially developed to disrupt oncogenic Ras signaling, foundational research has revealed that L-744,832 exerts broad anti-tumor effects through both Ras-dependent and Ras-independent mechanisms.[2][3] Preclinical studies in a variety of cancer models have demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[4][5] Notably, the anti-proliferative effects of L-744,832 are not exclusively linked to the Ras mutation status of cancer cells, indicating that other farnesylated proteins represent critical therapeutic targets.[2][4] Furthermore, L-744,832 enhances the efficacy of cytotoxic agents like ionizing radiation and taxanes, highlighting its potential utility in combination therapy.[4][6] This technical guide synthesizes the core preclinical findings, detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to establish its anti-tumor profile.

Mechanism of Action

L-744,832's primary mechanism is the competitive inhibition of farnesyltransferase (FTase), which blocks the transfer of a farnesyl isoprenoid group to the C-terminal CAAX motif of target proteins.[1][7] This farnesylation is a critical step for the membrane localization and subsequent biological activity of key signaling proteins.[1]

Inhibition of Ras Processing

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) requires farnesylation to anchor to the plasma membrane, a prerequisite for activating downstream pro-proliferative signaling pathways like the RAF-MEK-ERK cascade.[1][8] Foundational studies confirmed that L-744,832 effectively inhibits the post-translational processing of H-Ras and N-Ras.[4][5] However, it was observed that K-Ras, which can undergo alternative prenylation by geranylgeranyltransferase-I, is not effectively inhibited by L-744,832 alone.[4][5] This finding was crucial, as it suggested that the anti-tumor effects seen in K-Ras mutated tumors were not solely due to the inhibition of oncogenic K-Ras processing.[3]

K-Ras Independent Effects and Other Farnesylated Targets

The efficacy of L-744,832 in tumor cells with wild-type Ras or mutant K-Ras pointed to the importance of other farnesylated protein targets.[2][3] These proteins are involved in critical cellular processes, including cell cycle progression and mitosis.

-

Centromere Proteins (CENP-E and CENP-F): These farnesylated proteins are essential for proper mitotic spindle formation and chromosome alignment.[3] Inhibition of their farnesylation by L-744,832 can lead to prophase arrest and abnormal spindle formation, contributing to the drug's anti-mitotic effects.[3]

-

TGF-β Signaling Restoration: In certain pancreatic cancer cells with K-Ras mutations, L-744,832 was found to restore the expression of the TGF-beta type II receptor (RII).[9][10] This effect was associated with a decrease in DNA methyltransferase 1 (DNMT1) levels, suggesting a novel mechanism for its radiosensitizing properties.[9]

-

RhoB: While not explicitly detailed in the initial foundational studies for L-744,832, other FTIs are known to affect Rho family proteins, which are involved in cytoskeleton organization, cell adhesion, and motility.

References

- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 8. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Open Access) Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2. (2002) | Rachael A Alcock | 43 Citations [scispace.com]

An In-Depth Technical Guide to the Molecular Targets of L-744,832

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-744,832 is a potent, cell-permeable, peptidomimetic inhibitor of farnesyltransferase (FTase). This enzyme catalyzes the addition of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of various cellular proteins. This post-translational modification, known as farnesylation, is critical for the proper subcellular localization and function of numerous proteins involved in signal transduction pathways that regulate cell growth, proliferation, and survival. The Ras family of small GTPases, which are frequently mutated in human cancers, are prominent substrates of FTase. By inhibiting this key enzyme, L-744,832 disrupts the function of these signaling proteins, leading to anti-tumor effects. This technical guide provides a comprehensive overview of the molecular targets of L-744,832, detailing its effects on key signaling pathways, presenting quantitative data on its activity, and outlining relevant experimental protocols.

Primary Molecular Target: Farnesyltransferase

Key Signaling Pathways Modulated by L-744,832

Inhibition of farnesyltransferase by L-744,832 leads to the modulation of several critical signaling pathways implicated in cancer.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras proteins are central nodes in signaling pathways that control cell proliferation and survival. Farnesylation is a prerequisite for the anchoring of Ras proteins to the plasma membrane, which is essential for their interaction with downstream effectors such as Raf kinases. By preventing Ras farnesylation, L-744,832 inhibits the activation of the subsequent Raf-MEK-ERK cascade, thereby impeding tumor cell growth.[3]

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling plays a complex role in cancer, often acting as a tumor suppressor in the early stages. In some cancer cells, particularly those with Ras mutations, the expression of the TGF-β type II receptor (RII) is downregulated, leading to resistance to the growth-inhibitory effects of TGF-β. L-744,832 has been shown to restore the expression of RII, thereby reactivating the TGF-β signaling pathway and enhancing sensitivity to radiation in pancreatic cancer cells.[4][5] This effect is mediated through the inhibition of DNA methyltransferase 1 (DNMT1), leading to epigenetic reprogramming.[4]

Other Affected Pathways

-

mTOR/p70S6K Pathway: L-744,832 has been shown to mimic some of the effects of rapamycin, suggesting an interaction with the mTOR/p70S6K pathway, which is a key regulator of cell growth and proliferation.

-

Rho Signaling: The Rho family of GTPases are also subject to prenylation. While the primary focus has been on Ras, inhibition of Rho farnesylation by L-744,832 could contribute to its anti-tumor effects by affecting cytoskeletal organization, cell adhesion, and motility.[6][7]

Quantitative Data

The inhibitory effects of L-744,832 on the growth of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

| Cell Line | Cancer Type | K-Ras Mutation Status | Growth Inhibition IC50 (µM) | Citation(s) |

| Panc-1 | Pancreatic Ductal | Mutant | 1.3 | [2] |

| Capan-2 | Pancreatic Adenocarcinoma | Mutant | 2.1 | [2] |

| BxPC-3 | Pancreatic Adenocarcinoma | Wild-Type | 12.3 | [2] |

| AsPC-1 | Pancreatic Adenocarcinoma | Mutant | 14.3 | [2] |

| CFPAC-1 | Pancreatic Adenocarcinoma | Mutant | >50 | [2] |

Experimental Protocols

Anchorage-Dependent Growth Assay

This assay is used to determine the effect of a compound on the proliferation of adherent cells in culture.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

L-744,832 stock solution (dissolved in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1 x 10^4 to 5 x 10^4 cells/well). Allow the cells to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of L-744,832. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Cell Counting: At the end of the incubation period, wash the cells with PBS, detach them using trypsin-EDTA, and neutralize the trypsin with complete medium.

-

Data Analysis: Count the number of viable cells in each well. The IC50 value is calculated by plotting the cell number against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Farnesylation Inhibition

This method is used to detect the inhibition of farnesylation by observing a mobility shift of farnesylated proteins, such as HDJ-2 (a DnaJ-like molecular chaperone), in SDS-PAGE. Unfarnesylated proteins migrate slower than their farnesylated counterparts.

Materials:

-

Cell lines treated with L-744,832 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An upward shift in the band for the target protein in the L-744,832-treated samples indicates inhibition of farnesylation.[1][8]

Conclusion

L-744,832 is a valuable research tool for investigating the roles of farnesylated proteins in cellular signaling and cancer biology. Its primary mechanism of action is the inhibition of farnesyltransferase, which leads to the disruption of multiple oncogenic signaling pathways, including the Ras-Raf-MEK-ERK cascade. Furthermore, its ability to restore TGF-β signaling highlights its potential for combination therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted activities of L-744,832 and its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 8. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

L-744,832: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-744,832, a potent farnesyltransferase inhibitor (FTI), in cell culture experiments. This document is intended to guide researchers in designing and executing experiments to investigate the cellular effects of L-744,832, particularly in the context of cancer research.

Introduction

L-744,832 is a peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins, most notably members of the Ras superfamily of small GTPases.[1] Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, a process essential for their proper subcellular localization and function. By inhibiting FTase, L-744,832 disrupts the signaling pathways controlled by these proteins, leading to various cellular responses, including cell cycle arrest and apoptosis.[2][3] While initially developed to target oncogenic Ras proteins, the antitumor effects of L-744,832 are not strictly dependent on the Ras mutation status, suggesting that other farnesylated proteins are also important therapeutic targets.[1][4]

Mechanism of Action

L-744,832 competitively inhibits the farnesyltransferase enzyme, preventing the farnesylation of key signaling proteins. This inhibition primarily affects the processing of H-Ras and N-Ras, but not K-Ras, which can be alternatively prenylated.[2][3] The disruption of Ras processing interferes with its membrane localization and subsequent activation of downstream signaling cascades, such as the RAF/MEK/ERK pathway, which are critical for cell proliferation and survival.[5][6] Furthermore, L-744,832 has been shown to affect other farnesylated proteins involved in cell cycle regulation and apoptosis, contributing to its anti-cancer properties.[2]

Figure 1: Mechanism of action of L-744,832.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of L-744,832 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |

| Panc-1 | Pancreatic | 1.3 | G2/M arrest, apoptosis | [2] |

| Capan-2 | Pancreatic | 2.1 | G2/M arrest, apoptosis | [2] |

| BxPC-3 | Pancreatic | Moderate | Growth inhibition | [2][7] |

| Cfpac-1 | Pancreatic | >50 | Resistant | [2] |

| MIA PaCa-2 | Pancreatic | - | Radiosensitization, restored TGF-β signaling | [7] |

| DLD-1 | Colon | - | G0/G1 and G2/M accumulation | [8] |

| MM.1S | Multiple Myeloma | ~10 | Synergistic apoptosis with UCN-01 | [9][10] |

Experimental Protocols

Anchorage-Dependent Growth Assay

This protocol is used to determine the dose-dependent effect of L-744,832 on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

L-744,832 (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

Trypsin-EDTA

-

Cell counter (e.g., hemocytometer or automated cell counter)

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 104 cells/well.[2]

-

Allow cells to adhere for 24 hours.

-

Treat cells with escalating doses of L-744,832 (e.g., 100 nM to 50 µM) or 0.1% DMSO as a vehicle control.[2]

-

Replace the medium with fresh L-744,832 or DMSO every 24 hours.[2]

-

At 24, 48, and 72-hour time points, trypsinize the cells from quadruplicate wells for each condition.[2]

-

Count the number of cells to determine the growth inhibition.

-

Plot cell number against L-744,832 concentration to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. youtube.com [youtube.com]

- 7. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentration of L-744,832 for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-744,832 in in vitro studies. L-744,832 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily.[1] By preventing the farnesylation of these proteins, L-744,832 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] These notes summarize effective concentrations from various studies and provide detailed protocols for relevant assays.

Data Presentation: Effective Concentrations of L-744,832

The optimal concentration of L-744,832 is highly dependent on the cell type, treatment duration, and the specific biological question being investigated. The following tables summarize the effective concentrations and IC50 values reported in various cancer cell lines.

Table 1: IC50 Values of L-744,832 in Pancreatic Cancer Cell Lines (72-hour treatment)

| Cell Line | K-Ras Mutation Status | IC50 (µM) | Citation(s) |

| Panc-1 | G12D | 1.3 | [2][3] |

| Capan-2 | G12V | 2.1 | [2][3] |

| Bxpc-3 | Wild-type | Moderately effective | [2] |

| Cfpac-1 | G12V | >50 | [2][3] |

Table 2: Effective Concentrations of L-744,832 in Other Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Observed Effect | Citation(s) |

| Multiple Myeloma (MM.1S) | Multiple Myeloma | 10 | 18 hours | Synergistic induction of apoptosis with UCN-01 | [4] |

| DLD-1 | Colon Cancer | Not specified | Up to 6 days | Dose-dependent G0/G1 and G2/M accumulation | [5] |

| HeLa | Cervical Cancer | Not specified | Not specified | Synergistic cytostatic effect with cisplatin | [6] |

| Various (42 lines) | Multiple | Not specified | Not specified | Growth inhibition in >70% of cell lines | [7] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of L-744,832 Action

Caption: Inhibition of Farnesyltransferase by L-744,832.

Experimental Workflow for In Vitro Analysis

Caption: General workflow for in vitro evaluation of L-744,832.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of L-744,832 in vitro.

Protocol 1: Anchorage-Dependent Growth Assay (Cell Viability)

This protocol is used to determine the dose-dependent effect of L-744,832 on cell proliferation.[3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

L-744,832 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Trypsin-EDTA

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 1 x 104 cells/well in complete medium.[3] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of L-744,832 in complete medium to achieve final concentrations ranging from 100 nM to 50 µM.[3] Also, prepare a vehicle control with 0.1% DMSO.[3]

-

Remove the medium from the wells and add the medium containing the different concentrations of L-744,832 or the DMSO control.

-

Incubation and Media Change: Incubate the plates for 24, 48, or 72 hours.[3] Replace the medium with fresh medium containing the respective treatments every 24 hours.[3]

-

Cell Counting: At each time point, wash the cells with PBS, and then detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.[3]

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control. The IC50 value is the concentration of L-744,832 that causes a 50% reduction in cell number compared to the control.[3]

Protocol 2: Western Blot for Ras Processing

This protocol determines if L-744,832 inhibits the farnesylation of Ras, which can be observed as a shift in its electrophoretic mobility.[2]

Materials:

-

Cancer cell line of interest

-

L-744,832

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Ras (pan-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of L-744,832 for 24-48 hours.[2]

-

Lyse the cells in RIPA buffer containing protease inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[2]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

-

Imaging: Capture the signal using an appropriate imaging system. Unprocessed (non-farnesylated) Ras will appear as a band with a slightly higher molecular weight.

Protocol 3: Apoptosis Assay (TUNEL Staining)

This protocol is for quantifying apoptosis or programmed cell death induced by L-744,832.

Materials:

-

Cancer cell line of interest

-

L-744,832

-

DMSO (vehicle control)

-

TUNEL assay kit

-

Microscope slides

-

Fixation and permeabilization buffers (as per kit instructions)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with L-744,832 (e.g., 10 µM) or DMSO for a specified duration (e.g., 72 hours).[3]

-

Cell Fixation and Permeabilization: Harvest the cells and fix them onto microscope slides. Permeabilize the cells according to the TUNEL assay kit manufacturer's protocol.

-

TUNEL Staining: Perform the TUNEL staining reaction as per the kit's instructions. This involves incubating the cells with the TdT enzyme and fluorescently labeled dUTPs.

-

Counterstaining: Counterstain the cell nuclei with DAPI.

-

Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.

-

Data Analysis: Calculate the apoptotic index by determining the percentage of TUNEL-positive cells out of the total number of cells counted.[3]

These protocols provide a foundation for investigating the in vitro effects of L-744,832. Researchers should optimize the concentrations and incubation times for their specific cell lines and experimental goals.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Preparation of L-744,832 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-744,832 is a potent, cell-permeable, and selective farnesyltransferase inhibitor (FTI).[1] Farnesyltransferase is a critical enzyme in the post-translational modification of several proteins involved in cellular growth and proliferation, most notably the Ras family of small GTPases.[2] By inhibiting farnesyltransferase, L-744,832 disrupts the proper localization and function of Ras and other farnesylated proteins, leading to the inhibition of downstream signaling pathways. This disruption can result in cell cycle arrest, typically in the G1 phase, and the induction of apoptosis.[1] These antitumor properties make L-744,832 a valuable tool in cancer research.

Due to its hydrophobic nature, L-744,832 has low aqueous solubility. Therefore, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of L-744,832 stock solutions in DMSO to ensure experimental reproducibility and accuracy.

Quantitative Data and Properties of L-744,832

A summary of the key physical and chemical properties of L-744,832 is presented in the table below. This information is crucial for accurate stock solution preparation and handling.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₅N₃O₆S₂ · 2HCl | [1][3] |

| Molecular Weight | 632.70 g/mol | [1][3] |

| Appearance | White solid | [1][2] |

| Purity | ≥98% | [1][3] |

| Solubility in DMSO | 25 mg/mL | [1] |

| Solubility in Water | 15 mg/mL | [1] |

| Storage Temperature | -20°C | [1][2] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of L-744,832 in DMSO.

Materials:

-

L-744,832 powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Safety Precautions:

L-744,832 is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures involving the powder should be performed in a chemical fume hood.

Procedure:

-

Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of L-744,832 needed. For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 632.70 g/mol = 0.006327 g = 6.327 mg

-

-

Weigh L-744,832: Carefully weigh the calculated amount of L-744,832 powder using an analytical balance in a chemical fume hood.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed L-744,832 powder. To continue the example, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. If necessary, gentle warming to 37°C or brief sonication can aid in dissolution.

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots in sterile, light-protected (amber or foil-wrapped) tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. For longer-term storage, -80°C is recommended. L-744,832 is hygroscopic and should be stored desiccated.[1]

-

Protocol for Use in Cell Culture

-

Thaw Stock Solution: Thaw a single aliquot of the L-744,832 stock solution at room temperature.

-

Prepare Working Solution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to prepare intermediate dilutions in culture medium before the final dilution into the cell culture plate.

-

Control DMSO Concentration: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically at or below 0.1%.[4] Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

Visualizations

Caption: Workflow for L-744,832 Stock Solution Preparation and Use.

Caption: L-744,832 Inhibition of the Ras Signaling Pathway.

References

- 1. L-744,832 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing L-744,832 in Pancreatic Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a highly lethal malignancy with limited effective therapeutic options. A significant portion of PDAC cases are driven by activating mutations in the KRAS gene, making the Ras signaling pathway a prime target for therapeutic intervention. L-744,832 is a potent farnesyltransferase inhibitor (FTI) that blocks the farnesylation of Ras proteins, a critical post-translational modification required for their membrane localization and function.[1] Interestingly, studies have shown that L-744,832 can induce cell cycle arrest and apoptosis in pancreatic cancer cell lines through mechanisms that may not be solely dependent on K-Ras inhibition, suggesting broader therapeutic potential.[1][2]

These application notes provide a comprehensive overview of the effects of L-744,832 on various pancreatic cancer cell lines, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of L-744,832 in preclinical pancreatic cancer models.

Data Presentation

The following tables summarize the quantitative effects of L-744,832 on the growth and survival of human pancreatic cancer cell lines.

Table 1: Growth Inhibition of Pancreatic Cancer Cell Lines by L-744,832

| Cell Line | IC50 (µM)¹ |

| Panc-1 | 1.3 |

| Capan-2 | 2.1 |

| BxPC-3 | Moderately Effective² |

| Cfpac-1 | >50 |

¹IC50 values represent the concentration of L-744,832 required to inhibit anchorage-dependent growth by 50% after a 72-hour treatment period.[2] ²Qualitative assessment of moderate effectiveness was reported.[3]

Table 2: Induction of Apoptosis in Pancreatic Cancer Cell Lines by L-744,832

| Cell Line | Apoptotic Index (% TUNEL-positive cells)¹ |

| DMSO (Control) | |

| Panc-1 | 2 ± 1 |

| Capan-2 | 3 ± 1 |

¹Apoptotic indices were determined by TUNEL assay following a 72-hour treatment. Data are presented as mean ± SEM for three independent experiments.[2]

Signaling Pathways and Experimental Workflow

Caption: Mechanism of action of L-744,832 in pancreatic cancer cells.

Caption: General experimental workflow for evaluating L-744,832.

Experimental Protocols

Cell Culture

-

Cell Lines: Panc-1, Capan-2, BxPC-3, and Cfpac-1 human pancreatic ductal adenocarcinoma cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.

Anchorage-Dependent Growth Assay

This protocol is used to determine the effect of L-744,832 on cell proliferation.

-

Materials:

-

96-well cell culture plates

-

Complete culture medium

-

L-744,832 stock solution (dissolved in DMSO)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.

-

Prepare serial dilutions of L-744,832 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (TUNEL)

This protocol detects DNA fragmentation, a hallmark of apoptosis, using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay followed by flow cytometry.

-

Materials:

-

6-well cell culture plates

-

L-744,832 and DMSO

-